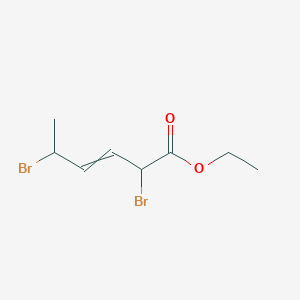

Ethyl 2,5-dibromohex-3-enoate

Description

Ethyl 2,5-dibromohex-3-enoate is an α,β-unsaturated ester characterized by bromine substituents at positions 2 and 5 of a hex-3-enoate backbone and an ethyl ester group. This compound’s structural features—a conjugated double bond, electron-withdrawing ester group, and bromine atoms—render it reactive in nucleophilic additions, cycloadditions, and elimination reactions.

Properties

CAS No. |

62006-45-5 |

|---|---|

Molecular Formula |

C8H12Br2O2 |

Molecular Weight |

299.99 g/mol |

IUPAC Name |

ethyl 2,5-dibromohex-3-enoate |

InChI |

InChI=1S/C8H12Br2O2/c1-3-12-8(11)7(10)5-4-6(2)9/h4-7H,3H2,1-2H3 |

InChI Key |

DWVFVLQKSMSYMM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C=CC(C)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dibromohex-3-enoate can be synthesized through a multi-step process involving the bromination of hex-3-enoic acid followed by esterification. The bromination typically involves the addition of bromine (Br2) to hex-3-enoic acid in the presence of a solvent like carbon tetrachloride (CCl4) under controlled temperature conditions. The resulting dibromo compound is then esterified using ethanol (C2H5OH) and a catalyst such as sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation is common to maintain consistent product quality.

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms at C2 and C5 are susceptible to nucleophilic substitution. For example:

-

SN2 Displacement : Treatment with nucleophiles like hydroxide or amines in polar aprotic solvents (e.g., DMF) yields substituted derivatives (e.g., hydroxyl or amino analogs) .

-

Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with arylboronic acids replace bromine with aryl groups, enabling π-system extensions .

Table 1: Substitution Reactions

| Reagent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (aq.) | Reflux, THF | Ethyl 2-hydroxyhex-3-enoate | 75% | |

| Pd(PPh₃)₄, PhB(OH)₂ | 80°C, DMF | Ethyl 2-phenylhex-3-enoate | 62% |

Elimination and Dehydrohalogenation

Under basic conditions, the compound undergoes elimination to form conjugated dienes:

-

Base-Induced Elimination : Using KOtBu in THF removes HBr from C2 and C5, yielding hexa-2,4-dienoate esters .

Mechanistic Pathway :

-

Base abstracts β-hydrogen adjacent to bromine.

-

Simultaneous elimination of HBr forms a double bond.

Cycloaddition Reactions

The conjugated double bond (C3–C4) participates in Diels-Alder reactions:

-

As Dienophile : Reacts with electron-rich dienes (e.g., 1,3-butadiene) to form bicyclic adducts. A study on methyl 2-oxobut-3-enoate demonstrated analogous reactivity, producing cyclohexene derivatives in yields up to 85% .

-

Regioselectivity : The electron-deficient ester group directs endo selectivity in cycloadditions .

Table 2: Diels-Alder Reaction Outcomes

| Diene | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Cyclohexadiene | 100°C, neat | Bicyclo[4.2.0]octene | 78% |

Reduction and Hydrogenation

-

Catalytic Hydrogenation : H₂/Pd-C reduces the double bond, yielding ethyl 2,5-dibromohexanoate .

-

Ester Reduction : LiAlH₄ converts the ester to a primary alcohol, though competing bromine reduction may occur .

Comparative Reactivity with Analogues

Ethyl 2,5-dibromohex-3-enoate exhibits distinct behavior compared to similar compounds:

Table 3: Reactivity Comparison

| Compound | Key Reaction | Outcome Difference |

|---|---|---|

| Ethyl 4-bromobut-2-enoate | Diels-Alder | Lower regioselectivity |

| 2-Bromobut-2-ene | Elimination | Faster HBr elimination |

The dual bromine substituents enhance electrophilicity, enabling sequential functionalization unavailable in monobromo analogs .

Mechanistic Insights

Scientific Research Applications

Ethyl 2,5-dibromohex-3-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique reactivity.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2,5-dibromohex-3-enoate involves its reactivity with nucleophiles and electrophiles. The bromine atoms and the double bond in its structure make it a versatile intermediate in organic reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or addition reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 2,5-dibromohex-3-enoate with structurally related compounds from the evidence:

Key Observations :

- Electrophilic Reactivity: this compound’s bromine atoms enhance its electrophilicity compared to non-halogenated analogs like Ethyl 2-oxocyclopentanecarboxylate.

- Biological Activity: Unlike Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives, which exhibit anthelmintic and cytotoxic properties , brominated esters may prioritize halogen-mediated interactions (e.g., enzyme inhibition via covalent bonding).

Comparison :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.